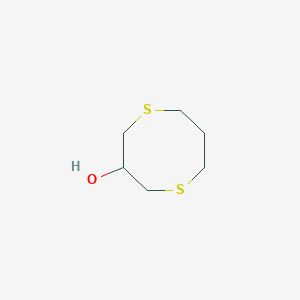

1,5-Dithiacyclooctan-3-ol

Overview

Description

1,5-Dithiacyclooctan-3-ol is an organosulfur compound with the empirical formula C6H12OS2 . It is a technical grade compound with an assay of 90% . This cyclic di-thioether is a colorless oil that is soluble in polar solvents .

Molecular Structure Analysis

The molecular weight of this compound is 164.29 g/mol . The SMILES string representation of its structure is OC1CSCCCSC1 .Physical and Chemical Properties Analysis

This compound has a refractive index (n20/D) of 1.597 (lit.) and a density of 1.272 g/mL at 25 °C (lit.) . It has a boiling point of 147 °C/2 mmHg (lit.) .Scientific Research Applications

Electrostatic Stabilization in Chemical Reactions

1,5-Dithiacyclooctane, a closely related compound, has been studied for its efficiency in chemically reacting with and removing singlet oxygen from solutions. This is attributed to a conformational change that electrostatically stabilizes the persulfoxide, which is crucial in understanding its reaction mechanisms (Clennan, Hightower & Greer, 2005).

Photooxidation and Novel Bond Cleavage

Research on the sensitized photooxidation of 1,5-dithiacyclooctane has revealed novel carbon-sulfur bond cleavage and significant solvent effects. This finding is essential for understanding its behavior in various solvents and the potential for creating new compounds (Sheu, Foote & Gu, 1992).

Polymerization Potential

Studies have shown that cyclic allylic sulfides like 1,5-Dithiacyclooctan-3-ol can undergo efficient free-radical polymerization. This opens up possibilities for creating polymers with specific properties, such as low-temperature melting points and resistance to moisture (Evans & Rizzardo, 1996).

Unique Photooxidation Characteristics

1,5-Dithiacyclooctane demonstrates unique characteristics in its photooxidation process compared to other substrates, particularly in the efficiency of quenching singlet oxygen. This aspect is crucial for understanding its distinct chemical behavior (Clennan, Wang, Yang, Hodgson & Oki, 1992).

Reactivity in Zeolite Environments

The addition of 1,5-dithiacyclooctane to CaY leads to electron transfer and formation of radical cation, which reacts with molecular oxygen to give mono- and bis-sulfoxide products. This indicates a potential for catalytic reactions in zeolite environments (Zhou & Clennan, 1999).

Metal Complex Formation

1,5-Dithiacyclooctane forms complexes with metals like cobalt and rhodium, leading to various structural formations. Understanding these complexes is vital for applications in inorganic chemistry and material science (Wolford & Musker, 1991).

Safety and Hazards

1,5-Dithiacyclooctan-3-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 1,5-Dithiacyclooctan-3-ol, also known as 1,5-Dithiocan-3-ol, is lead (II) . It forms thioether complexes with lead (II), indicating a potential role in the sequestration or detoxification of this heavy metal .

Mode of Action

The compound interacts with its target, lead (II), by forming thioether complexes . This interaction likely alters the chemical properties of lead (II), potentially reducing its toxicity or availability .

Biochemical Pathways

Given its interaction with lead (ii), it may influence pathways related to heavy metal detoxification or homeostasis .

Result of Action

The formation of thioether complexes with lead (II) suggests that this compound may alter the chemical state of this heavy metal . This could potentially reduce the toxicity or availability of lead (II), although the specific molecular and cellular effects require further investigation .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of lead (II) in the environment would be necessary for the compound to exert its action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

1,5-dithiocan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSAPPXLGVSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357585 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86944-00-5 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dithiacyclooctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

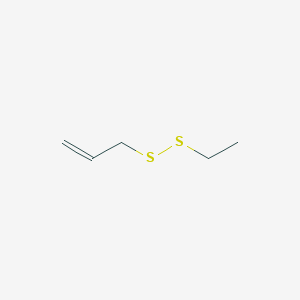

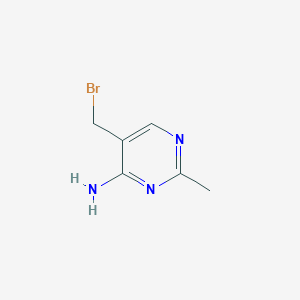

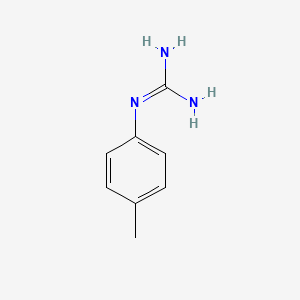

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)